(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Description
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (CAS: 24127-58-0) is a sulfur-containing triazole derivative with the molecular formula C₅H₇N₃O₂S and a molar mass of 159.17 g/mol . Its structure features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a thioacetic acid moiety at the 3-position.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3-6-7-5(8)11-2-4(9)10/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWSXCOOHHRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362925 | |
| Record name | [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200816-06-4 | |
| Record name | [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Competing N-Alkylation Side Reactions
In polar aprotic solvents like DMF, nucleophilic attack at the triazole’s nitrogen atoms competes with S-alkylation. Studies on analogous systems show that N-alkylation byproducts can constitute 28–35% of the product mixture in DMF, versus <5% in ethanol. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that (4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent .
2. Antifungal Properties
The compound has also demonstrated antifungal activity, particularly against pathogenic fungi. This makes it a candidate for developing antifungal treatments in clinical settings .
3. Agricultural Uses
Due to its antifungal properties, this triazole derivative can be utilized in agricultural formulations to protect crops from fungal diseases. Its application could enhance crop yield and sustainability by reducing reliance on conventional fungicides .
Research and Development
1. Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to the development of various derivatives with enhanced biological activities. For instance, modifications to the triazole ring may improve its efficacy as an antimicrobial agent .
2. Electrochemical Applications
Recent studies have investigated the electrochemical behavior of self-assembled monolayers of related triazole compounds on electrodes. These findings suggest potential applications in corrosion resistance and sensor technologies .
Case Studies
Mechanism of Action
The mechanism of action of (4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological processes in microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following triazolylsulfanyl-acetic acid derivatives share the core 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological properties.
Structural Analogues
Key Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., dichlorophenyl in CAS 18378-68-2 ) increase lipophilicity, enhancing membrane permeability but reducing solubility. Benzodioxol or Aromatic Rings (e.g., CAS 897830-99-8 ) enhance π-π stacking interactions, critical for binding to hydrophobic enzyme pockets.
Synthetic Accessibility :
Physicochemical Properties
- Solubility: Amino-substituted derivatives (e.g., CAS 401638-68-4) exhibit higher aqueous solubility due to polar NH₂ groups, whereas dichlorophenyl derivatives (CAS 18378-68-2) are more lipophilic .
- Stability : Methyl or benzodioxol substituents (e.g., CAS 897830-99-8) improve thermal stability, as observed in differential scanning calorimetry (DSC) studies .
Research Implications and Challenges
Biological Activity
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
- Molecular Formula : C11H12N4O2S
- Molecular Weight : 264.31 g/mol
- CAS Number : 421567-49-9
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound were evaluated for their impact on cytokine release in human peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could effectively reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 while maintaining low toxicity levels (94.71% to 96.72% cell viability) at concentrations up to 100 µg/mL .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. In vitro tests against a range of Gram-positive and Gram-negative bacteria showed that compounds structurally related to this compound possess notable antibacterial activity. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens like E. coli and Staphylococcus aureus .
Antioxidant Activity
The antioxidant capabilities of this compound have also been highlighted in studies assessing its ability to scavenge free radicals. Compounds derived from triazoles demonstrated significant antioxidant activity measured through DPPH and ABTS assays, indicating their potential utility in preventing oxidative stress-related diseases .
Study on Anti-inflammatory Effects
In a recent study published in Pharmaceutical Biology, researchers synthesized several 1,2,4-triazole derivatives and tested their anti-inflammatory properties in vitro. Among these compounds, one derivative showed a remarkable reduction in TNF-α levels by approximately 50% compared to control groups. This suggests that modifications to the triazole scaffold can enhance anti-inflammatory activity .
Antimicrobial Efficacy Assessment
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that derivatives containing the triazole ring exhibited MIC values ranging from 8 to 64 µg/mL against Staphylococcus aureus, demonstrating their potential as new antimicrobial agents .
Data Table: Biological Activities of Triazole Derivatives
Q & A
Q. What are the established synthetic methodologies for (4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid and its derivatives?
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-amino-5-methyl-4H-[1,2,4]triazole-3-thiol with chloroacetic acid or its derivatives under reflux conditions in ethanol, typically with triethylamine as a base. For example, derivatives are formed by coupling with N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides, yielding products with 70–86% efficiency after recrystallization . Key steps include controlling stoichiometry, solvent selection (e.g., dioxane or ethanol), and purification via chromatography or recrystallization.
Q. Which analytical techniques are routinely employed for structural confirmation of this compound?
Structural characterization relies on:
- 1H NMR : Peaks for methyl groups (δ 2.29–2.30 ppm), NH2 (δ 5.78–5.79 ppm), and methylene groups (δ 4.03–4.18 ppm) confirm substituent positions .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- IR spectroscopy : Identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Thin-layer chromatography (TLC) : Ensures compound purity post-synthesis .
Q. What in vitro models are used for preliminary pharmacological screening?
- Anticancer activity : Evaluated via the NCI-60 human tumor cell line screen at 10 µM, covering leukemia, melanoma, and solid tumors (e.g., MDA-MB-231 for breast cancer) .
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using agar diffusion or microdilution assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Reaction time : Extended reflux (4–6 hours vs. standard 2 hours) enhances conversion for sterically hindered substrates .
- Catalysis : Copper(II) chloride or phase-transfer catalysts accelerate Meerwein arylation steps in precursor synthesis .
- Salt formation : Sodium or potassium salts of the parent acid improve reactivity in nucleophilic substitutions .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies often arise from:
- Cell line variability : MDA-MB-231 (breast cancer) may respond differently than HT-29 (colon cancer) due to genetic heterogeneity .
- Assay conditions : Variations in pH, serum content, or incubation time affect compound stability and uptake. Standardize protocols per CLSI guidelines .
- Purity thresholds : HPLC-grade purity (>95%) minimizes interference from synthetic byproducts .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC and mass balance analysis (e.g., 100% mass balance in indicates no unknown byproducts) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects polymorphic transitions .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhances anticancer activity by 20–30% in NCI screens .
- Heterocyclic variations : Replacing the thiazole ring with oxadiazole improves antifungal potency (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Metal complexation : Iron(II) or zinc(II) salts of the acetic acid derivative show enhanced bioavailability in pharmacokinetic studies .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acylation with chloroacetyl chloride) .
- Biological assays : Include positive controls (e.g., doxorubicin for anticancer assays, fluconazole for antifungal tests) to validate experimental setups .
- Data interpretation : Use statistical tools like ANOVA to differentiate significant activity (p < 0.05) from background noise in dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
